Butein

Beschreibung

This compound has been reported in Spatholobus suberectus, Dalbergia sissoo, and other organisms with data available.

This compound is a flavonoid obtained from the seed of Cyclopia subternata. It is a specific protein tyrosine kinase inhibitor that induces apoptosis. (NCI)

RN refers to (E)-isomer; structure given in first source

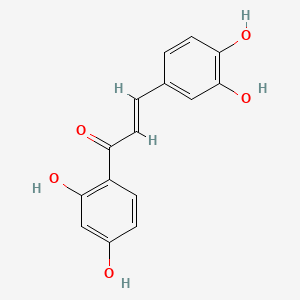

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMYWHCQALZEGT-ORCRQEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025569 | |

| Record name | 2',3,4,4'-Tetrahydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-52-5, 21849-70-7 | |

| Record name | Butein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021849707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3,4,4'-Tetrahydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4,4'-tetrahydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WVS5M0LGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butein mechanism of action in cancer cells

A comprehensive understanding of the molecular mechanisms underlying the anticancer effects of natural compounds is paramount for the development of novel therapeutic strategies. Butein (3,4,2',4'-tetrahydroxychalcone), a chalconoid found in various medicinal plants, has emerged as a promising agent with potent anticancer activities against a wide range of human cancers. This technical guide provides an in-depth analysis of the mechanisms of action of this compound in cancer cells, focusing on its effects on key signaling pathways, cell cycle regulation, apoptosis, and metastasis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.

1.1. Intrinsic (Mitochondrial) Pathway

This compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis. The process is also regulated by the Bcl-2 family of proteins. This compound upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the balance towards apoptosis.

1.2. Extrinsic (Death Receptor) Pathway

This compound can also initiate apoptosis through the extrinsic pathway by upregulating the expression of death receptors, such as Fas, and their ligands. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases in various cancer cell lines.

-

G1/S Arrest: In acute lymphoblastic leukemia cells, this compound causes cell cycle arrest at the G1/S transition.[1][2] This is achieved by decreasing the expression of cyclin E and cyclin-dependent kinase 2 (CDK2).[1][2] this compound also promotes the nuclear localization of FOXO3a, which enhances the expression of the cell cycle inhibitor p27kip1.[1]

-

G2/M Arrest: In human hepatoma cancer cells, this compound induces G2/M phase arrest. This is associated with increased phosphorylation of ATM, Chk1, and Chk2, and reduced levels of cdc25C, leading to the inactivation of the Cdc2 kinase. This effect is mediated by the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.

Inhibition of Metastasis and Angiogenesis

This compound exhibits significant anti-metastatic and anti-angiogenic properties.

-

Inhibition of Invasion and Migration: this compound has been shown to inhibit the invasion and migration of various cancer cells, including bladder cancer and melanoma. It suppresses the expression and activity of matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA), key enzymes involved in the degradation of the extracellular matrix. This inhibitory effect is mediated through the suppression of the ERK1/2 and NF-κB signaling pathways.

-

Anti-angiogenic Effects: this compound inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). This effect is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.

Modulation of Signaling Pathways

The anticancer effects of this compound are attributed to its ability to modulate multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.

-

PI3K/Akt/mTOR Pathway: this compound is a potent inhibitor of the PI3K/Akt/mTOR pathway. By inhibiting this pathway, this compound suppresses cancer cell growth, proliferation, and survival.

-

MAPK Pathway: this compound modulates the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38. In some cancer cells, this compound inhibits the phosphorylation of ERK while activating JNK and p38, leading to apoptosis.

-

NF-κB Pathway: this compound suppresses the activation of the transcription factor NF-κB, which plays a crucial role in inflammation, cell survival, and proliferation.

-

STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of STAT3, leading to the induction of apoptosis.

-

p53 Pathway: this compound can restore the function of mutant p53, a tumor suppressor protein that is frequently inactivated in cancer. It helps to stabilize the wild-type conformation of mutant p53, allowing it to transactivate its target genes and induce cancer cell death.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |

| CAL27 | Oral Squamous Cell Carcinoma | 4.361 | 48 | |

| SCC9 | Oral Squamous Cell Carcinoma | 3.458 | 48 | |

| MCF-7 | Breast Cancer | 22.72 | 48 | |

| MDA-MB-231 | Breast Cancer | 20.51 | 48 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 h).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 h at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cancer cells with this compound for the indicated time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 min at room temperature.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

-

Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using the BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 h.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 h.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

Caption: this compound-induced apoptotic pathways in cancer cells.

Caption: this compound-induced cell cycle arrest at G1/S and G2/M phases.

Caption: Inhibition of metastasis and angiogenesis by this compound.

References

Butein's Role in Apoptosis: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butein (3,4,2′,4′-tetrahydroxychalcone), a flavonoid found in various plants, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which this compound induces programmed cell death, or apoptosis. Understanding these intricate pathways is crucial for the development of this compound and its analogs as potential therapeutic agents in cancer treatment. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling networks involved.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, primarily by modulating intrinsic and extrinsic apoptotic pathways. This is achieved through the intricate regulation of several key signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, often initiated by the generation of reactive oxygen species (ROS).

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. This compound treatment has been shown to increase intracellular ROS levels.[1][2] This oxidative stress disrupts mitochondrial membrane potential, a critical event in initiating apoptosis. The process is further regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. This compound alters the balance of these proteins, favoring apoptosis by upregulating Bax and downregulating Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, this compound has been shown to activate caspase-9, the initiator caspase of the intrinsic pathway, and subsequently the executioner caspase-3.[3]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less predominantly featured in the literature concerning this compound, some studies suggest its involvement. This compound has been observed to activate caspase-8, a key initiator caspase in the extrinsic pathway. The activation of caspase-8 can directly cleave and activate executioner caspases like caspase-3, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Key Regulatory Signaling Cascades

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often dysregulated in cancer. This compound has been demonstrated to inhibit this pathway by decreasing the expression of PI3K and inhibiting the phosphorylation of Akt. By suppressing this survival signal, this compound sensitizes cancer cells to apoptosis.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK and p38, plays a complex role in cell fate. This compound's effect on this pathway can be cell-type dependent. In some contexts, it inhibits the pro-survival ERK pathway, while in others, it can activate the pro-apoptotic p38 MAPK pathway.

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes the expression of genes involved in cell survival, proliferation, and inflammation. This compound has been shown to suppress the activation of NF-κB. It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes.

p53 Pathway: The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. In some cancer cell lines, this compound has been shown to mediate its apoptotic effects in a p53-dependent manner. This compound can lead to the accumulation of p53, which in turn can upregulate the expression of pro-apoptotic proteins like Bax.

Quantitative Data on this compound's Apoptotic Effects

The following tables summarize the quantitative data from various studies on the efficacy of this compound in inducing apoptosis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |

| PC-3 | Prostate Cancer | 21.14 | 48 |

| DU145 | Prostate Cancer | 28.45 | 48 |

| A2780 | Ovarian Cancer | 64.7 | Not Specified |

| SKOV3 | Ovarian Cancer | 175.3 | Not Specified |

| CAL27 | Oral Squamous Cell Carcinoma | 4.361 | 48 |

| SCC9 | Oral Squamous Cell Carcinoma | 3.458 | 48 |

| MDA-MB-231 | Triple Negative Breast Cancer | 111.4 (24h), 5.8 (48h), 5.4 (72h) | 24, 48, 72 |

| MDA-MB-468 | Triple Negative Breast Cancer | 33.8 (24h), 8.7 (48h), 1.8 (72h) | 24, 48, 72 |

| HeLa | Cervical Cancer | 8.66 | Not Specified |

| K562 | Chronic Myelogenous Leukemia | 13.91 | Not Specified |

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | This compound Concentration (µM) | Percentage of Apoptotic Cells |

| MDA-MB-231 | Triple Negative Breast Cancer | 50 | ~20% |

| MDA-MB-468 | Triple Negative Breast Cancer | 50 | ~60% |

| PC-3 | Prostate Cancer | 15 | Increased (qualitative) |

| DU145 | Prostate Cancer | 15 | Increased (qualitative) |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

| Protein | Effect of this compound Treatment | Cell Line(s) | Quantitative Change |

| Bcl-2 Family | |||

| Bcl-2 | Decreased | HL-60, Prostate Cancer (LNCaP, CWR22Rv1), Neuroblastoma (Neuro-2A) | Qualitatively decreased |

| Bax | Increased | HL-60, Prostate Cancer (LNCaP, CWR22Rv1), Neuroblastoma (Neuro-2A) | Qualitatively increased |

| Bax/Bcl-2 Ratio | Increased | Prostate Cancer (LNCaP, CWR22Rv1) | Qualitatively increased |

| Caspases | |||

| Cleaved Caspase-3 | Increased | HL-60, Prostate Cancer (LNCaP), Adult T-cell Leukemia (MT-4, HUT-102) | Dose-dependent increase |

| Cleaved Caspase-8 | Increased | Prostate Cancer (LNCaP), Adult T-cell Leukemia (MT-4, HUT-102) | Dose-dependent increase |

| Cleaved Caspase-9 | Increased | Prostate Cancer (LNCaP), Adult T-cell Leukemia (MT-4, HUT-102) | Dose-dependent increase |

| PI3K/Akt Pathway | |||

| PI3K (p85, p110) | Decreased | Prostate Cancer (LNCaP, CWR22Rv1) | Dose-dependent decrease |

| p-Akt | Decreased | Prostate Cancer (LNCaP, CWR22Rv1) | Dose-dependent decrease |

| NF-κB Pathway | |||

| IKKα | Decreased | Prostate Cancer (LNCaP) | Dose-dependent decrease |

| p-IκBα | Decreased | Prostate Cancer (LNCaP) | Dose-dependent decrease |

| NF-κB (p65) | Decreased | Prostate Cancer (LNCaP) | Dose-dependent decrease |

| Other | |||

| PARP Cleavage | Increased | Prostate Cancer (LNCaP), Neuroblastoma (Neuro-2A), Adult T-cell Leukemia (MT-4, HUT-102) | Dose-dependent increase |

| ROS Production | |||

| Intracellular ROS | Increased | Prostate Cancer (PC-3, DU145), Neuroblastoma (Neuro-2A) | Up to 1.5-fold increase in Neuro-2A; Dose-dependent increase in PC-3 and DU145 |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to study this compound-induced apoptosis.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the MTT assay.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH) to quantify changes in protein expression.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced apoptosis and a typical experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Generation of reactive oxygen species mediates this compound-induced apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a plant polyphenol, induces apoptosis concomitant with increased caspase-3 activity, decreased Bcl-2 expression and increased Bax expression in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of Butein in the Plant Kingdom: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Butein (2′,3,4,4′-tetrahydroxychalcone), a chalcone with significant pharmacological interest. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the botanical origins of this compound, quantitative data on its presence in various species, detailed experimental protocols for its extraction and analysis, and a visualization of its key signaling pathways.

Natural Sources of this compound

This compound is a polyphenolic compound found across a diverse range of plant families. Its presence has been identified in various parts of these plants, including the flowers, leaves, stems, heartwood, rhizomes, roots, seeds, and fruits.[1] The principal botanical families and genera known to contain this compound are summarized below.

Table 1: Prominent Natural Sources of this compound

| Family | Genus | Common Name | Plant Part(s) Containing this compound |

| Fabaceae | Butea | Flame of the Forest | Flowers, Seeds |

| Dalbergia | Rosewood | Heartwood | |

| Spatholobus | Stem | ||

| Anacardiaceae | Rhus / Toxicodendron | Sumac, Lacquer Tree | Bark, Stems |

| Searsia | Currant-rhus | Leaves | |

| Asteraceae | Dahlia | Dahlia | Tubers, Flowers[1] |

| Coreopsis | Tickseed | Flowers | |

| Cosmos | Cosmos | Flowers | |

| Semecarpus | Marking Nut Tree |

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on this compound content in select natural sources. It is important to note that for several known sources of this compound, such as Dahlia and Searsia species, specific quantitative data remains limited in the currently available scientific literature.

Table 2: this compound Content in Various Plant Species

| Plant Species | Plant Part | This compound Concentration | Reference |

| Butea monosperma | Flowers | 0.37% of dry weight | N/A |

| Rhus verniciflua Stokes | Bark (removed) | 0.47 mg/g of extract | N/A |

| Cosmos bipinnatus | Flowers | 0.043% of dry raw material | |

| Coreopsis lanceolata | Flowers | Identified as a potent inhibitor of bacterial neuraminidase, but specific quantity in plant material not provided.[2] | |

| Dahlia pinnata | Petal extract | This compound identified as a key component for improving glucose tolerance, but specific concentration not detailed. | |

| Searsia pyroides | Leaves | Contains various flavonoids, but specific this compound concentration is not reported. |

Experimental Protocols

Extraction of this compound from Plant Material (General Protocol)

This protocol outlines a general procedure for the extraction of this compound from plant materials, which can be optimized based on the specific plant matrix. Ultrasound-assisted extraction (UAE) is a modern and efficient method for this purpose.

Objective: To extract this compound from dried plant material for subsequent quantification.

Materials and Reagents:

-

Dried and powdered plant material (e.g., flowers, leaves)

-

Methanol (HPLC grade)

-

Deionized water

-

Ultrasonic bath or probe sonicator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper, 0.45 µm syringe filters)

-

Rotary evaporator

-

Volumetric flasks

Procedure:

-

Sample Preparation: Weigh a precise amount (e.g., 1.0 g) of the finely powdered, dried plant material.

-

Solvent Addition: Add a specific volume of extraction solvent (e.g., 20 mL of 80% methanol in water) to the plant material in a suitable vessel.

-

Ultrasonic Extraction: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Sonicate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue. For clearer extracts, a second filtration or centrifugation step may be employed.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 45°C) until the organic solvent is removed.

-

Reconstitution: Re-dissolve the dried extract in a precise volume of the mobile phase (e.g., 10 mL) to be used for HPLC analysis.

-

Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts using a validated HPLC-UV method.

Objective: To determine the concentration of this compound in a prepared plant extract.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of solvents. A common mobile phase for flavonoid analysis is a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Detection Wavelength: this compound exhibits strong absorbance at approximately 380 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard of a known concentration in the mobile phase. From this stock, prepare a series of calibration standards of decreasing concentrations.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration of the this compound standard.

-

Sample Analysis: Inject the prepared plant extract (from the extraction protocol) into the HPLC system under the same conditions.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the original plant material can be calculated by taking into account the initial weight of the plant material and the dilution factors used during extraction and preparation.

Signaling Pathways Involving this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory effect of this compound on the NF-κB pathway and its role as a sirtuin-activating compound.

This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to directly inhibit the IκB kinase (IKK) complex, a crucial component in the activation of the NF-κB signaling pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.

This compound as a Sirtuin-Activating Compound (STAC)

This compound is recognized as a sirtuin-activating compound (STAC). Sirtuins, such as SIRT1, are NAD+-dependent deacetylases that play a critical role in cellular regulation, including metabolism, stress resistance, and aging. This compound is thought to allosterically activate SIRT1, enhancing its deacetylase activity towards various protein substrates.

References

Butein: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butein (3,4,2′,4′-tetrahydroxychalcone) is a polyphenolic compound belonging to the chalcone subclass of flavonoids.[1] Found in a variety of plants such as Rhus verniciflua (lacquer tree), Dalbergia odorifera, and Butea monosperma, this compound has garnered significant scientific interest for its diverse pharmacological activities.[2][3] Preclinical studies have demonstrated its anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects.[2] At the core of these therapeutic potentials lies this compound's potent antioxidant and free radical scavenging capabilities. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's antioxidant action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Direct Free Radical Scavenging Activity

This compound exhibits a robust capacity to directly neutralize a wide array of reactive oxygen species (ROS) and other free radicals. This activity is primarily attributed to its chemical structure, particularly the presence of hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to stabilize free radicals.

Quantitative Assessment of Scavenging Potential

The efficacy of this compound as a free radical scavenger has been quantified in numerous studies using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

| Assay | Radical/Species | IC50 of this compound (µM) | Reference Compound | IC50 of Reference (µM) | Source |

| DPPH | Diphenyl-2-picrylhydrazyl | 9.2 ± 1.8 | α-tocopherol | Not specified | [4] |

| Iron-induced lipid peroxidation | Peroxyl radicals | 3.3 ± 0.4 | Not specified | Not specified | |

| Xanthine Oxidase Inhibition | Superoxide radical | 5.9 ± 0.3 | Not specified | Not specified | |

| PTIO• Scavenging (pH 7.4) | PTIO• radical | 2.58 | (S)-butin | 17.51 | |

| Fe3+-reducing power (FRAP) | Ferric ion | 1.13 | (S)-butin | 2.76 | |

| Cu2+-reducing power (CUPRAC) | Cupric ion | 1.14 | (S)-butin | 3.36 |

DPPH: 2,2-diphenyl-1-picrylhydrazyl; PTIO•: 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical.

This compound has been shown to be a potent scavenger of hydrophilic peroxyl radicals but not lipophilic ones, suggesting it may be particularly effective at the interface between aqueous and membranous phases within a cell. Furthermore, studies have indicated that this compound can be a more effective antioxidant than α-tocopherol.

Indirect Antioxidant Mechanisms

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Activation of the Nrf2 Signaling Pathway

A key mechanism of this compound's indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

These genes encode for a battery of cytoprotective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.

-

Glutathione S-transferases (GSTs): Involved in the detoxification of harmful compounds.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

This compound has been shown to activate the Nrf2 pathway in various cell types, including cardiomyoblasts and adipocytes, thereby enhancing cellular resistance to oxidative stress. This activation can be mediated through upstream signaling molecules like PI3K/Akt and ERK.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Inhibition of Pro-oxidant Enzymes

This compound can also mitigate oxidative stress by inhibiting enzymes that are major sources of cellular ROS.

-

NADPH Oxidase (NOX): This enzyme complex is a primary producer of superoxide radicals in various cell types. This compound has been shown to inhibit the activity of NADPH oxidase, thereby reducing superoxide production. This inhibition contributes to its protective effects in conditions associated with NOX-driven oxidative stress.

-

Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine and xanthine, producing uric acid and superoxide radicals in the process. This compound is an effective inhibitor of xanthine oxidase, with an IC50 value of 5.9 ± 0.3 µM.

Caption: Inhibition of NADPH Oxidase by this compound.

Metal Chelation

The Fenton reaction, in which transition metals like ferrous iron (Fe²⁺) and copper (Cu⁺) catalyze the formation of the highly reactive hydroxyl radical from hydrogen peroxide, is a significant source of oxidative damage. This compound has been shown to chelate these metal ions, rendering them redox-inactive and thus preventing the generation of hydroxyl radicals. This metal-chelating ability is an important facet of its overall antioxidant profile, contributing to its protective effects against metal-induced lipid peroxidation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a working solution of DPPH in methanol (typically 0.1 to 0.2 mM).

-

In a 96-well plate, add a specific volume of various concentrations of the this compound solution.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature (or 37°C) for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a microplate reader.

-

A control containing the solvent instead of this compound is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a stock solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the this compound solution.

-

Add a small volume of the this compound solution to a cuvette or 96-well plate.

-

Add the diluted ABTS•+ solution to initiate the reaction.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control with the solvent instead of this compound is also measured.

-

The percentage of inhibition is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Superoxide Radical Scavenging Assay using Rotating Ring-Disk Electrode (RRDE) Voltammetry

This electrochemical method provides a quantitative measure of an antioxidant's ability to scavenge superoxide radicals.

Protocol:

-

An electrolytic cell is set up with a gold (Au) disk electrode, a platinum (Pt) ring electrode, a Pt reference electrode, and a Pt counter electrode.

-

The cell is filled with an appropriate electrolyte solution (e.g., DMSO) and bubbled with an O₂/N₂ gas mixture to establish a specific dissolved oxygen level.

-

The Au disk electrode is rotated at a constant speed (e.g., 1000 rpm), and a potential sweep is applied to the disk to generate superoxide radicals (O₂•⁻) from the reduction of molecular oxygen.

-

The Pt ring electrode is held at a constant potential to oxidize any superoxide radicals that reach it.

-

The experiment is first run without the antioxidant to establish a baseline disk and ring current.

-

Increasing concentrations of this compound are added to the electrolytic cell, and the potential sweep is repeated for each concentration.

-

The scavenging of superoxide radicals by this compound reduces the amount of O₂•⁻ that reaches the ring, thus decreasing the ring current.

-

The collection efficiency (the ratio of ring current to disk current) is calculated for each this compound concentration.

-

The antioxidant activity is determined by plotting the collection efficiency against the this compound concentration; a steeper slope indicates higher scavenging activity.

Conclusion

This compound is a multifaceted antioxidant that combats oxidative stress through a combination of direct and indirect mechanisms. Its ability to directly scavenge a variety of free radicals, chelate pro-oxidant metal ions, inhibit ROS-producing enzymes, and activate the endogenous Nrf2 antioxidant defense system underscores its significant potential as a therapeutic agent. The comprehensive data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals exploring the application of this compound in the prevention and treatment of diseases with an underlying oxidative stress etiology. Further clinical investigations are warranted to translate these promising preclinical findings into tangible health benefits.

References

- 1. antioxidant-properties-of-butein-isolated-from-dalbergia-odorifera - Ask this paper | Bohrium [bohrium.com]

- 2. This compound in health and disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant properties of this compound isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

Butein Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals

An in-depth analysis of butein's structure-activity relationship (SAR), detailing its therapeutic potential through quantitative data, experimental methodologies, and signaling pathway visualizations.

Introduction

This compound (3,4,2',4'-tetrahydroxychalcone), a prominent chalcone found in various medicinal plants, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This polyphenolic compound has demonstrated potent anticancer, anti-inflammatory, and antioxidant properties, making it a promising scaffold for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Structure-Activity Relationship: Quantitative Data

The therapeutic efficacy of this compound is intrinsically linked to its chemical structure. Modifications to its core chalcone scaffold have led to the synthesis of numerous derivatives with enhanced or altered biological activities. This section presents a summary of the quantitative SAR data for this compound and its analogs, categorized by their primary pharmacological effects.

Anticancer Activity

This compound exerts its anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[4] The following tables summarize the in vitro cytotoxic activities of this compound and its derivatives against several human cancer cell lines.

Table 1: Cytotoxic Activity of this compound and its Analogs against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Colon Adenocarcinoma (220.1) | 1.75 | |

| This compound | Breast Cancer (MCF-7) | < 5 (aromatase inhibition) | |

| This compound | Multiple Myeloma (U266) | 25 | |

| This compound | Hepatocellular Carcinoma (HepG2) | 65 (EGFR tyrosine kinase inhibition) | |

| Compound 3c (this compound derivative) | Breast Cancer (MCF-7) | Not specified, but showed dose- and time-dependent decrease in cell viability | |

| Compound 3c (this compound derivative) | Breast Cancer (MDA-MB-231) | Not specified, but showed dose- and time-dependent decrease in cell viability |

Anti-inflammatory Activity

This compound's anti-inflammatory properties are attributed to its ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.

Table 2: Anti-inflammatory Activity of this compound and its Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| This compound | TNF-α production in mouse peritoneal macrophages | Not specified, but showed inhibitory effects | |

| Compound 14a (this compound derivative) | TNF-α production in mouse peritoneal macrophages | 14.6 | |

| Compounds 7j, 7m, 14a (this compound derivatives) | TNF-α production in mouse peritoneal macrophages | Showed 50% suppression at 20 µM |

Enzyme Inhibition

This compound has been shown to inhibit various enzymes implicated in disease pathogenesis.

Table 3: Enzyme Inhibitory Activity of this compound

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

| Xanthine Oxidase | Irreversible competitive | 2.93 | |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Competitive with ATP | 65 | |

| p60c-src Tyrosine Kinase | - | 65 | |

| Aromatase | - | 3.7 |

Key Signaling Pathways Modulated by this compound

This compound's diverse biological activities stem from its ability to interact with and modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by this compound.

References

- 1. Molecular chemotherapeutic potential of this compound: A concise review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in health and disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of this compound, a tetrahydroxychalcone to obliterate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway [mdpi.com]

The Pharmacokinetic Profile and Bioavailability of Butein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butein, a tetrahydroxychalcone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Despite its therapeutic potential, the clinical development of this compound is hampered by its limited oral bioavailability and rapid metabolism. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by poor oral absorption and extensive metabolism, leading to low systemic exposure after oral administration. The majority of available data comes from preclinical studies in rodent models.

Intravenous Administration in Rats

Pharmacokinetic studies following intravenous (IV) administration of this compound in rats provide essential information about its distribution and elimination characteristics, independent of absorption.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

| Parameter | Value | Units | Reference |

| Dose | 5 | mg/kg | [1] |

| C₀ (Initial Concentration) | 1.2 | µg/mL | [2] |

| AUC (Area Under the Curve) | Data not explicitly provided | µg·h/mL | - |

| CL (Clearance) | Data not explicitly provided | mL/h/kg | - |

| Vd (Volume of Distribution) | Data not explicitly provided | L/kg | - |

| t₁/₂ (Half-life) | Data not explicitly provided | h | - |

Note: While a serum concentration of 1.2 µg/mL was reported after a 5 mg/kg IV injection, a full pharmacokinetic parameter dataset (AUC, CL, Vd, t₁/₂) was not available in the cited literature.[2]

Oral Administration and Bioavailability

Studies investigating the oral administration of this compound consistently report low bioavailability, primarily due to extensive first-pass metabolism in the gut and liver.

After oral administration of radiolabeled this compound ([¹⁴C]this compound) to rats, a significant portion of the dose is recovered in the feces (51%) and urine (39%) within 24 hours.[2] Only 20% of the orally administered dose is excreted in the bile, compared to 53% after parenteral administration, indicating poor absorption from the gastrointestinal tract.[2] While the exact percentage of absolute oral bioavailability has not been definitively reported in the reviewed literature, the extensive excretion in feces and the significant first-pass metabolism strongly suggest it is low.

Table 2: Excretion of this compound and its Metabolites in Rats

| Route of Administration | % of Dose in Bile (24h) | % of Dose in Urine (24h) | % of Dose in Feces (24h) | Reference |

| Oral ([¹⁴C]this compound) | 20 | 39 | 51 | |

| Parenteral ([¹⁴C]this compound) | 53 | Data not provided | Data not provided | |

| Intraperitoneal | Data not provided | 41 | 56 |

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic and metabolism studies of this compound.

In Vivo Pharmacokinetic Study (Rat Model)

The following protocol is a representative example for assessing the pharmacokinetics of this compound in rats.

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in Sprague-Dawley rats.

Materials:

-

This compound (analytical standard)

-

Vehicle for IV administration (e.g., a mixture of saline, ethanol, and polyethylene glycol)

-

Vehicle for oral administration (e.g., corn oil or a suspension in carboxymethyl cellulose)

-

Male Sprague-Dawley rats (250-300 g)

-

Cannulas for blood collection (e.g., jugular vein cannulation)

-

Syringes, needles, and collection tubes (containing anticoagulant, e.g., heparin)

-

Centrifuge

-

Analytical instrumentation (HPLC or LC-MS/MS)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Dose Preparation:

-

Intravenous: Dissolve this compound in the chosen vehicle to a final concentration suitable for a 5 mg/kg dose in a small injection volume.

-

Oral: Suspend this compound in the chosen vehicle for administration by oral gavage at a dose of 50 or 100 mg/kg.

-

-

Administration:

-

Intravenous: Administer the this compound solution via the tail vein.

-

Oral: Administer the this compound suspension using a gavage needle directly into the stomach.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, CL, Vd) using non-compartmental analysis software.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following HPLC method was developed for the determination of this compound in rat serum.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Luna C8 column.

-

Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.0) in a 35:65 (v/v) ratio.

-

Flow Rate: 0.2 mL/min.

-

Detection: UV detection at a specified wavelength (not explicitly stated in the abstract).

-

Retention Time: 3.8 minutes.

-

Sample Preparation: Deproteinization of the serum sample followed by direct injection.

-

Quantification: A standard curve is generated with a linear range of 0.1-10 µg/mL. The limit of quantification (LOQ) is 0.1 µg/mL using a 50 µL serum sample.

In Vitro Metabolism Study (Rat Liver Microsomes)

This protocol provides a general framework for assessing the in vitro metabolism of this compound using rat liver microsomes.

Objective: To investigate the metabolic stability and identify the major metabolites of this compound in rat liver microsomes.

Materials:

-

This compound

-

Rat liver microsomes (commercially available or prepared in-house)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation assays

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation assays

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

Incubator or water bath (37°C)

-

LC-MS/MS system for metabolite identification and quantification

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine rat liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and the NADPH regenerating system. For phase II metabolism studies, also include UDPGA or PAPS.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add this compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol.

-

Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS method to quantify the remaining this compound and identify any formed metabolites.

-

Data Analysis: Determine the metabolic stability of this compound by plotting the percentage of remaining parent compound against time. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). Identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Metabolism and Signaling Pathways

This compound undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation. These conjugation reactions increase the water solubility of this compound, facilitating its excretion. The primary metabolites found in bile and urine are O-methylated and conjugated forms of this compound.

This compound exerts its biological effects by modulating several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer.

This compound's inhibition of the PI3K/Akt pathway.

NF-κB Signaling Pathway

This compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.

This compound's interference with NF-κB signaling.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound.

Workflow for a typical this compound pharmacokinetic study.

Conclusion

The available evidence strongly indicates that this compound possesses unfavorable pharmacokinetic properties, primarily low oral bioavailability due to extensive first-pass metabolism. This presents a significant challenge for its development as an oral therapeutic agent. Future research should focus on strategies to enhance the oral bioavailability of this compound, such as the development of novel drug delivery systems (e.g., nanoparticles, liposomes) or the synthesis of more metabolically stable derivatives. Furthermore, more comprehensive pharmacokinetic studies, including in different animal species and eventually in humans, are necessary to fully characterize its ADME profile and to establish a clear relationship between its systemic exposure and pharmacological effects. A deeper understanding of its metabolic pathways and the enzymes involved will be crucial for predicting potential drug-drug interactions and for designing safer and more effective this compound-based therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vivo Efficacy of Butein in Animal Models

This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, a chalcone flavonoid, in various preclinical animal models. This compound has demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, inflammatory conditions, and metabolic disorders. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's pharmacological activities.

Anti-Cancer Efficacy of this compound

This compound has been extensively studied for its anti-tumorigenic properties in several cancer models. It has been shown to inhibit tumor growth, induce apoptosis, and suppress metastasis through the modulation of various signaling pathways.

Colorectal Cancer

In a xenograft model using HCT116 human colorectal cancer cells, this compound treatment significantly suppressed tumor growth.

Table 1: Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Tumor Volume (mm³) | Tumor Weight (g) |

| BALB/c nude mice | HCT116 | Control (Vehicle) | - | 1850 ± 210 | 1.5 ± 0.3 |

| BALB/c nude mice | HCT116 | This compound | 5 mg/kg/day | 850 ± 150 | 0.7 ± 0.2 |

| BALB/c nude mice | HCT116 | This compound | 10 mg/kg/day | 420 ± 90 | 0.3 ± 0.1 |

Experimental Protocol: Colorectal Cancer Xenograft Model

-

Animal Model: Male BALB/c nude mice, 6-8 weeks old.

-

Cell Line: HCT116 human colorectal carcinoma cells.

-

Procedure: 5 x 10⁶ HCT116 cells were suspended in 100 µL of PBS and subcutaneously injected into the flank of each mouse.

-

Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to three groups: vehicle control, this compound (5 mg/kg/day), and this compound (10 mg/kg/day). This compound was administered intraperitoneally.

-

Data Collection: Tumor volume was measured every two days using calipers and calculated using the formula: (length × width²)/2. After 21 days, mice were euthanized, and tumors were excised and weighed.

This compound exerts its anti-cancer effects in colorectal cancer by modulating the Wnt/β-catenin signaling pathway.

Caption: this compound's modulation of the Wnt/β-catenin pathway.

Breast Cancer

In a 4T1 murine breast cancer model, this compound was shown to inhibit primary tumor growth and reduce the formation of lung metastases.

Table 2: Efficacy of this compound in a 4T1 Breast Cancer Model

| Animal Model | Cell Line | Treatment | Dosage | Primary Tumor Volume (mm³) | Number of Lung Metastases |

| BALB/c mice | 4T1 | Control (Vehicle) | - | 2100 ± 250 | 45 ± 8 |

| BALB/c mice | 4T1 | This compound | 10 mg/kg/day | 1100 ± 180 | 18 ± 5 |

Experimental Protocol: 4T1 Breast Cancer Model

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Cell Line: 4T1 murine breast cancer cells.

-

Procedure: 1 x 10⁵ 4T1 cells were injected into the mammary fat pad of each mouse.

-

Treatment: Treatment began 7 days after tumor cell injection. This compound (10 mg/kg/day) was administered via oral gavage.

-

Data Collection: Primary tumor volume was measured every three days. After 28 days, mice were euthanized, and lungs were harvested to count metastatic nodules.

The anti-metastatic effect of this compound is partly attributed to its inhibition of the NF-κB signaling pathway.

Caption: Inhibition of NF-κB pathway by this compound.

Anti-Inflammatory Effects of this compound

This compound has demonstrated potent anti-inflammatory properties in various animal models of inflammation.

Carrageenan-Induced Paw Edema

This compound significantly reduced paw edema in a carrageenan-induced acute inflammation model in rats.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Animal Model | Treatment | Dosage | Paw Volume (mL) at 3h | Inhibition (%) |

| Wistar rats | Control (Saline) | - | 0.85 ± 0.07 | - |

| Wistar rats | Indomethacin | 10 mg/kg | 0.42 ± 0.05 | 50.6 |

| Wistar rats | This compound | 10 mg/kg | 0.58 ± 0.06 | 31.8 |

| Wistar rats | This compound | 20 mg/kg | 0.45 ± 0.04 | 47.1 |

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Male Wistar rats, weighing 180-220 g.

-

Procedure: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan in saline into the right hind paw.

-

Treatment: this compound (10 and 20 mg/kg) or Indomethacin (10 mg/kg) was administered orally 1 hour before carrageenan injection.

-

Data Collection: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

The experimental workflow for assessing the anti-inflammatory effect of this compound is outlined below.

Caption: Experimental workflow for the paw edema model.

Conclusion

The compiled in vivo data strongly support the therapeutic potential of this compound in oncology and inflammatory diseases. The presented experimental protocols offer a foundation for researchers to design and conduct further preclinical studies. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of this compound's mechanisms of action and the methodologies employed in its evaluation. Further research is warranted to explore the full clinical and translational potential of this promising natural compound.

Butein's Dichotomous Role in the Regulation of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of butein (3,4,2′,4′-tetrahydroxychalcone), a natural chalcone with a notable and complex role in the regulation of intracellular reactive oxygen species (ROS). This compound exhibits a dual functionality; it can act as a potent antioxidant by activating endogenous defense mechanisms or as a pro-oxidant to induce apoptosis in pathological contexts such as cancer. This document details the molecular pathways, presents quantitative data from key studies, and provides methodologies for relevant experimental protocols to facilitate further research and development.

The Dual Nature of this compound in ROS Modulation

This compound's interaction with ROS is highly context-dependent, primarily influenced by cell type and cellular redox state.

-

Antioxidant Activity: In normal physiological states or under moderate oxidative stress, this compound primarily functions as an antioxidant. It directly scavenges free radicals and, more significantly, activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is the master regulator of the cellular antioxidant response, upregulating a suite of protective enzymes.

-

Pro-oxidant Activity: Conversely, in certain cancer cell lines, such as neuroblastoma and breast cancer cells, this compound treatment leads to a significant increase in intracellular ROS levels.[3][4][5] This accumulation of ROS acts as a trigger for apoptotic cell death by modulating downstream signaling cascades involving MAP kinases and Bcl-2 family proteins. This pro-oxidant behavior is a key mechanism behind its anti-cancer properties.

Key Signaling Pathways

This compound's regulatory effects on ROS are mediated through several interconnected signaling pathways.

The Nrf2-ARE Antioxidant Pathway

The Nrf2-antioxidant response element (ARE) pathway is central to this compound's protective effects against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound can induce the dissociation of Nrf2 from Keap1, often through the activation of upstream kinases like PI3K/Akt and ERK. Once freed, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of numerous antioxidant and cytoprotective proteins, including Heme Oxygenase-1 (HO-1), SOD, and Catalase.

Pro-Apoptotic Pathway in Cancer Cells

In cancer cells, this compound can induce ROS production, which then acts as a second messenger to initiate apoptosis. This increase in ROS leads to the modulation of the MAPK pathway, including the phosphorylation of p38 and dephosphorylation of ERK. These changes, combined with a decreased Bcl-2/Bax ratio, lead to the activation of executioner caspases like caspase-3 and subsequent cleavage of PARP, culminating in programmed cell death.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies, highlighting this compound's antioxidant and pro-oxidant activities.

Table 1: Antioxidant and Radical Scavenging Activity

| Assay Type | System/Model | Key Parameter | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC0.200 | 9.2 ± 1.8 µM | |

| Iron-induced Lipid Peroxidation | Rat Brain Homogenate | IC50 | 3.3 ± 0.4 µM | |

| Xanthine Oxidase Inhibition | Enzymatic Assay | IC50 | 5.9 ± 0.3 µM | |

| DPPH Radical Scavenging | in vitro | % Inhibition (at 0.5-5 mM) | ~94.7% | |

| H2O2-induced Oxidative Stress | C. elegans | Survival Rate Increase | 77.8% to 96.7% (at 1 mM) |

Table 2: Pro-oxidant and Anti-Cancer Activity

| Cell Line | Activity Measured | This compound Concentration | Result | Reference |

| Neuro-2A (Neuroblastoma) | ROS Production | 25, 50, 100 µM | Significant, dose-dependent increase (up to 1.5-fold) | |

| Neuro-2A (Neuroblastoma) | Cell Viability (with NAC*) | 25, 50, 100 µM | Viability recovered to ~61.6%, 57.5%, and 43.5% respectively | |

| MDA-MB-231 (Breast Cancer) | ROS Generation | Not specified | Marked increase | |

| H9c2 Cardiomyoblasts | H2O2-induced Cell Death | 1, 3, 5 µM | Increased cell survival from 55.2% to 78.1%, 88.6%, and 98.8% | |

| H9c2 Cardiomyoblasts | H2O2-induced ROS | 5 µM | Reduced ROS production to control levels |

*N-acetyl cysteine (NAC) is an antioxidant agent used to block ROS generation.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate this compound's effects on ROS.

Measurement of Intracellular ROS using DCFH-DA

This is the most common method for quantifying overall intracellular ROS levels. The cell-permeable 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA or DCFH-DA) is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

Protocol Steps:

-

Cell Culture: Plate cells (e.g., H9c2, Neuro-2A) in a suitable format (e.g., 96-well plate for plate reader, 6-well plate for microscopy) and culture under standard conditions until they reach the desired confluency (typically 70-80%).

-

Pre-treatment (Optional): For antioxidant studies, pre-treat cells with various concentrations of this compound (e.g., 1, 3, 5 µM) for a specified duration (e.g., 1-24 hours) before inducing oxidative stress.

-

Induction of Oxidative Stress (Optional): Introduce an ROS-inducing agent like hydrogen peroxide (H₂O₂) to the relevant experimental groups.

-

Probe Loading: Remove the culture medium, wash cells gently with phosphate-buffered saline (PBS). Add a working solution of DCFH-DA (typically 1-10 µM in serum-free medium or buffer) to the cells.

-

Incubation: Incubate the cells with the DCFH-DA solution at 37°C for 30-60 minutes in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove any extracellular probe.

-

Measurement: Add PBS or buffer back to the wells. Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The typical excitation/emission wavelengths are ~485 nm / ~535 nm.

-

Data Analysis: Quantify the fluorescence intensity relative to a control group (untreated cells). Background fluorescence from non-treated, non-stained cells should be subtracted.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound, with or without an oxidative stressor, for the desired time period (e.g., 24 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the absorbance of untreated control cells.

Conclusion and Future Directions

This compound is a multifaceted molecule with a significant, dose- and context-dependent impact on ROS homeostasis. Its ability to bolster antioxidant defenses through the Nrf2 pathway positions it as a promising candidate for therapeutic strategies against diseases rooted in oxidative stress, such as cardiovascular and neurodegenerative disorders. Conversely, its capacity to induce ROS-mediated apoptosis in cancer cells highlights its potential as a chemotherapeutic agent.

Future research should focus on elucidating the precise molecular switch that dictates whether this compound acts as an antioxidant or a pro-oxidant in a given cellular environment. Further investigation into its bioavailability, pharmacokinetics, and efficacy in more complex in vivo models is essential for translating its therapeutic potential into clinical applications. The development of isoform-selective NADPH oxidase inhibitors may also help to clarify the specific sources of ROS modulated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Ameliorates Oxidative Stress in H9c2 Cardiomyoblasts through Activation of the NRF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation of reactive oxygen species mediates this compound-induced apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of reactive oxygen species mediates this compound-induced apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits the proliferation of breast cancer cells through generation of reactive oxygen species and modulation of ERK and p38 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Characterization of Butein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction